Triphenyl(pyren-2-YL)silane
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Overview
Description
Triphenyl(pyren-2-YL)silane is an organosilicon compound that features a silicon atom bonded to three phenyl groups and one pyren-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(pyren-2-YL)silane typically involves the reaction of pyren-2-yl lithium or pyren-2-yl magnesium bromide with triphenylchlorosilane. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often refluxed in a solvent like tetrahydrofuran (THF) or toluene to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Triphenyl(pyren-2-YL)silane can undergo various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: Silanes can be reduced to form silanes with different substituents.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield triphenylsilanol, while substitution reactions can produce various substituted silanes .
Scientific Research Applications
Triphenyl(pyren-2-YL)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of Triphenyl(pyren-2-YL)silane involves its interaction with various molecular targets. In oxidation reactions, the silicon atom can form bonds with oxygen, leading to the formation of silanols. In substitution reactions, the phenyl groups can be replaced by other functional groups, altering the compound’s properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
Triphenylsilane: Similar in structure but lacks the pyren-2-yl group.
Triphenylmethylsilane: Contains a methyl group instead of the pyren-2-yl group.
Triphenylsilyl Spirobifluorenyl: Contains a spirobifluorenyl group instead of the pyren-2-yl group
Uniqueness
Triphenyl(pyren-2-YL)silane is unique due to the presence of the pyren-2-yl group, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics, such as in OLEDs and other optoelectronic devices .
Properties
CAS No. |
375857-20-8 |
---|---|
Molecular Formula |
C34H24Si |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
triphenyl(pyren-2-yl)silane |
InChI |
InChI=1S/C34H24Si/c1-4-13-29(14-5-1)35(30-15-6-2-7-16-30,31-17-8-3-9-18-31)32-23-27-21-19-25-11-10-12-26-20-22-28(24-32)34(27)33(25)26/h1-24H |
InChI Key |
YAOKVTJXPQGXHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=C6C(=C4)C=CC7=C6C(=CC=C7)C=C5 |
Origin of Product |
United States |
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